N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide
Description
"N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide" is a sulfonamide-containing acetamide derivative characterized by a phenyl ring substituted with a methyl group at the 4-position and a sulfonamide-linked (E)-styrenyl (2-phenylethenyl) moiety at the 2-position. This compound belongs to a broader class of N-phenylacetamide sulfonamides, which are frequently explored for pharmacological activities such as analgesia and anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-8-9-16(18-14(2)20)17(12-13)19-23(21,22)11-10-15-6-4-3-5-7-15/h3-12,19H,1-2H3,(H,18,20)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZFFPOBXNQRF-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide, a sulfonamide derivative, has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by its complex structure, which includes a sulfonylamino group and a phenylethenyl moiety. Research has indicated that it possesses potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.5 g/mol. The compound's structure can be represented as follows:
Key Features
- Sulfonamide Group : Known for its antibacterial properties and role in various therapeutic agents.
- Phenylethenyl Moiety : This structural component is often associated with anticancer activity.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. It acts as an apoptosis inducer , promoting programmed cell death in cancer cells. Additionally, it functions as an angiogenesis inhibitor , preventing the formation of new blood vessels that tumors require for growth .
The compound's mechanism involves the inhibition of specific kinases, notably sphingosine kinase (EC 2.7.1.91), which is crucial for cancer cell survival and proliferation . By targeting these pathways, the compound demonstrates potential in treating various malignancies.
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of this compound. In animal models, it has shown efficacy in reducing seizure activity, particularly in tests involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and sulfonamide groups significantly influence anticonvulsant potency.
Case Study: Anticonvulsant Screening
In a series of experiments, various derivatives of this compound were synthesized and evaluated for their anticonvulsant effects. The most promising derivatives demonstrated protection against seizures at doses ranging from 100 to 300 mg/kg .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis | |
| Anticonvulsant | Reduces seizure activity in animal models |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors to form the complex structure. Characterization techniques such as NMR and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
Toxicological Studies
Initial toxicological evaluations indicate that while the compound exhibits therapeutic potential, careful assessment is necessary to determine its safety profile. In vivo studies have been conducted to evaluate acute neurological toxicity, revealing that certain derivatives may exhibit varying degrees of toxicity depending on their structural modifications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide is with a molecular weight of 363.5 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity and versatility in synthetic chemistry .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The sulfonamide moiety is crucial in enhancing the compound's ability to inhibit tumor growth. For instance, studies have shown that arylsulfonamide derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Case Study:
In a study examining various sulfonamide derivatives, it was found that certain modifications to the phenyl groups significantly increased cytotoxicity against breast cancer cell lines. The specific configuration of this compound was highlighted as particularly effective due to its ability to interact with specific protein targets involved in cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamide compounds are known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes. This inhibition can lead to reduced inflammation in various conditions, including arthritis and other inflammatory diseases .
Data Table: Anti-inflammatory Activity of Sulfonamide Derivatives
Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as an electron transport layer material, which is essential for improving device efficiency and stability .
Case Study:
Recent advancements in OLED technology have incorporated sulfonamide-based compounds to enhance light emission and reduce energy consumption. The integration of this compound into OLED structures has shown promising results, with increased brightness and reduced operating voltages.
Summary of Findings
The applications of this compound span across medicinal chemistry and material science, showcasing its versatility and potential impact on health and technology. Its ability to inhibit cancer cell growth and reduce inflammation makes it a candidate for further pharmaceutical development. Additionally, its properties as an electron transport material highlight its significance in advancing organic electronics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on substituents on the phenyl ring and modifications to the sulfonamide group. Below is a comparative analysis of key derivatives:
Q & A
Q. What are the key steps in synthesizing N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including sulfonation, amide coupling, and controlled substitution. Key steps include:
- Sulfonation of intermediates (e.g., 2,3-dichloroaniline derivatives) to introduce sulfonamide groups .
- Reaction with acetyl chloride derivatives in the presence of bases like triethylamine to form the acetamide moiety .
- Optimization of temperature and pH : For example, maintaining temperatures between 60–80°C and neutral pH for high yields .
- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in heterocyclic ring formation .
Analytical techniques like HPLC and NMR are used to monitor intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of sulfonylamino and acetamide groups. For instance, aromatic proton signals between δ 7.0–8.0 ppm validate phenyl group positioning .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
Cross-referencing with databases like NIST and PubChem ensures accuracy .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Standardized assay protocols : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for variables like solvent (DMSO concentration ≤0.1%) .
- Dose-response validation : Compare IC₅₀ values across multiple assays (e.g., MTT vs. apoptosis assays) to identify assay-specific artifacts .
- Target engagement studies : Employ techniques like surface plasmon resonance (SPR) to directly measure binding affinity to suspected targets (e.g., kinase enzymes) .
Q. What strategies are employed to improve the solubility and stability of this compound in pharmacological studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles enhances stability in physiological conditions .
Stability is monitored via accelerated degradation studies (40°C/75% RH) and HPLC analysis .
Q. What methodologies are used to investigate the compound's mechanism of action in anticancer research?
Methodological Answer:
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment, highlighting pathways like apoptosis (e.g., Bcl-2 downregulation) .
- Proteomic analysis : SILAC labeling quantifies changes in kinase activity (e.g., JAK/STAT inhibition) .
- CRISPR-Cas9 screens : Knockout libraries identify synthetic lethal interactions, revealing secondary targets .
- In vivo xenograft models : Tumor volume regression and immunohistochemistry validate efficacy and mechanism .
Q. How can one design experiments to explore the compound's potential in combination therapy?
Methodological Answer:
- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
- Sequential vs. concurrent dosing : Test pre-treatment with chemotherapeutics (e.g., cisplatin) to assess sensitization effects .
- Pharmacokinetic modeling : Predict drug-drug interactions using PBPK models to optimize dosing schedules .
Q. What approaches are recommended for synthesizing more potent derivatives of this compound?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) to enhance binding .
- Click chemistry : Introduce triazole or sulfonamide linkers via copper-catalyzed azide-alkyne cycloaddition .
- Fragment-based drug design : Screen fragment libraries to identify moieties that improve target affinity .
Biological evaluation includes parallel artificial membrane permeability assays (PAMPA) for ADME profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
